molecular formula C10H11NO2 B13503464 (S)-2-Methylindoline-5-carboxylic acid

(S)-2-Methylindoline-5-carboxylic acid

Cat. No.: B13503464
M. Wt: 177.20 g/mol
InChI Key: DJMSOGXWWOYCJV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methylindoline-5-carboxylic acid is an organic compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylindoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-methylphenylhydrazine and an appropriate carboxylic acid derivative, cyclization can be induced to form the indoline ring system. The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. Additionally, the use of chiral catalysts or chiral resolution techniques can ensure the production of the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring in the indoline structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-2-Methylindoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Methylindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in metabolic processes and receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.

    2-Methylindole: Similar structure but lacks the carboxylic acid group.

    Indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

Uniqueness

(S)-2-Methylindoline-5-carboxylic acid is unique due to its specific (S)-enantiomeric form and the presence of both a methyl group and a carboxylic acid group. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-3,5-6,11H,4H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

DJMSOGXWWOYCJV-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CC2=C(N1)C=CC(=C2)C(=O)O

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.